

Application Notes and Protocols: Alkoxy-Amines as Ligands in Coordination Chemistry

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Compound of Interest		
Compound Name:	2-Ethoxyoctan-1-amine	
Cat. No.:	B15310449	Get Quote

Note on the Target Ligand: Initial literature and database searches for "2-Ethoxyoctan-1-amine" did not yield specific results regarding its application as a primary ligand in coordination chemistry. The following application notes and protocols are therefore based on the well-documented and structurally related ligand, 2-methoxyethylamine, to provide a representative example of how alkoxy-amines are utilized in the synthesis of coordination complexes.

Introduction to 2-Methoxyethylamine as a Ligand

2-Methoxyethylamine is a versatile primary amine that incorporates both a nitrogen and an oxygen donor atom. While it can act as a simple monodentate ligand through its amino group, it is more commonly used as a foundational building block for synthesizing more complex polydentate ligands.[1] A prevalent strategy involves the condensation of 2-methoxyethylamine with aldehydes or ketones to form Schiff base ligands.[2][3] These resulting ligands can offer multiple coordination sites, leading to the formation of stable chelate rings with transition metal ions. The presence of the ether oxygen can influence the electronic properties and steric environment of the resulting metal complexes.

Key Properties of 2-Methoxyethylamine:



Property	Value
Molecular Formula	C ₃ H ₉ NO
Molecular Weight	75.11 g/mol [4]
Boiling Point	95 °C
Density	0.864 g/mL at 25 °C
Appearance	Colorless liquid[5]
CAS Number	109-85-3

Experimental Protocols Synthesis of a Schiff Base Ligand from 2 Methoxyethylamine

This protocol describes the synthesis of a bidentate Schiff base ligand, (E)-2-(((2-methoxyethyl)imino)methyl)phenol, derived from the condensation of 2-methoxyethylamine and salicylaldehyde.

Materials:

- 2-Methoxyethylamine (C₃H₉NO)
- Salicylaldehyde (C₇H₆O₂)
- Ethanol (C₂H₅OH)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate

Procedure:

• Dissolve salicylaldehyde (10 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.



- To this solution, add 2-methoxyethylamine (10 mmol) dropwise while stirring.
- The reaction mixture is then refluxed for 2-3 hours.
- After reflux, the solvent is removed under reduced pressure to yield the Schiff base ligand.
- The product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of a Copper(II) Coordination Complex

This protocol outlines the synthesis of a bis[((E)-2-(((2-methoxyethyl)imino)methyl)phenolato)]copper(II) complex.

Materials:

- (E)-2-(((2-methoxyethyl)imino)methyl)phenol (Schiff base ligand from protocol 2.1)
- Copper(II) acetate monohydrate (Cu(CH₃COO)₂⋅H₂O)
- Methanol (CH₃OH)
- · Round-bottom flask
- Magnetic stirrer

Procedure:

- Dissolve the Schiff base ligand (2 mmol) in 15 mL of warm methanol in a 50 mL roundbottom flask.
- In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 10 mL of methanol.
- Add the copper(II) acetate solution dropwise to the stirred ligand solution.
- A color change should be observed, indicating the formation of the complex.
- The reaction mixture is stirred at room temperature for 1-2 hours.



 The resulting precipitate is collected by filtration, washed with cold methanol, and dried in a desiccator.[2]

Quantitative Data

The following table summarizes representative crystallographic data for a copper(II) complex of a Schiff base ligand derived from 2-methoxyethylamine and a substituted salicylaldehyde.

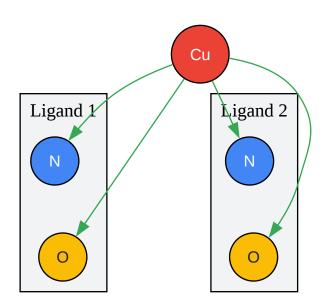
Table 1: Selected Crystallographic Data for $[Cu(L^2)_2]$ (where L^2 is the Schiff base from 2-methoxyethylamine and 5-bromosalicylaldehyde)[2]

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	9.011(5)
b (Å)	11.222(5)
c (Å)	28.130(5)
α (°)	90
β (°)	92.29(5)
y (°)	90
Volume (ų)	2867.6(2)
Z	4
Cu-N bond length (Å)	1.984(3)
Cu-O bond length (Å)	1.895(3)

Visualizations







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